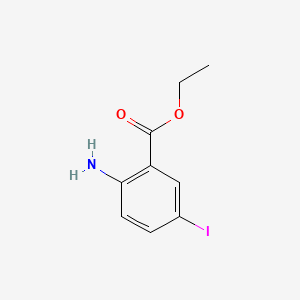

Ethyl 2-amino-5-iodobenzoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-amino-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCLHSGOJPEKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475798 | |

| Record name | ETHYL 2-AMINO-5-IODOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268568-11-2 | |

| Record name | Benzoic acid, 2-amino-5-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=268568-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2-AMINO-5-IODOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-iodo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-amino-5-iodobenzoate synthesis from 2-aminobenzoic acid

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-iodobenzoate from 2-Aminobenzoic Acid

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, a valuable building block in the development of pharmaceuticals and functional materials.[1][2] The synthesis is presented as a two-step process commencing with the electrophilic iodination of 2-aminobenzoic acid to yield the key intermediate, 2-amino-5-iodobenzoic acid, followed by a Fischer-Speier esterification to obtain the final product. This document details the underlying chemical principles, step-by-step experimental protocols, analytical characterization, and critical safety considerations, designed for researchers, chemists, and professionals in the field of drug development.

Strategic Overview: The Synthetic Pathway

The conversion of 2-aminobenzoic acid (anthranilic acid) to this compound is efficiently achieved in two distinct, high-yielding steps. The overall strategy hinges on first introducing the iodine atom onto the aromatic ring and subsequently converting the carboxylic acid moiety into its ethyl ester.

Caption: Overall two-step synthetic route.

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

The initial step involves the regioselective iodination of 2-aminobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution.[3]

Principle and Mechanism

The aromatic ring of 2-aminobenzoic acid is activated towards electrophilic attack by the strongly activating amino (-NH₂) group. The amino group is an ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. The directing effect of the powerful -NH₂ group dominates, guiding the incoming electrophile to the positions ortho and para to it (C4 and C6). Substitution at the C5 position (para to the amino group) is sterically favored over the C3 position (ortho to both groups).

The electrophile, the iodonium ion (I⁺), is generated in situ. While molecular iodine (I₂) itself is not sufficiently electrophilic to react with the benzene ring, its reactivity is dramatically enhanced by an oxidizing agent such as hydrogen peroxide (H₂O₂).[4][5] H₂O₂ oxidizes I₂ to a more potent electrophilic iodine species, facilitating the substitution reaction.[6] The use of an H₂O₂/I₂ system in an acetic acid solvent is an effective and economical method that avoids harsher reagents like iodine monochloride and does not require a separate process to recover iodine.[7][8]

Experimental Protocol: Iodination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-aminobenzoic acid (e.g., 20.0 g, 145.6 mmol) and glacial acetic acid (150 mL). Stir the mixture to form a suspension.[9]

-

Reagent Addition: Add molecular iodine (18.51 g, 72.8 mmol) to the suspension.[9]

-

Initiation: To the stirred mixture, add 30% aqueous hydrogen peroxide (16.53 mL, 145.6 mmol) dropwise over 20-30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature at 50°C.[10]

-

Reaction: Stir the reaction mixture vigorously at 50°C for 1-3 hours.[4][10] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200-400 mL of cold water.[4][10]

-

Precipitation: Stir the aqueous mixture for 15-20 minutes. A precipitate of 2-amino-5-iodobenzoic acid will form.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid and salts.

-

Drying: Dry the collected crystals under vacuum or in a drying oven at a moderate temperature (e.g., 60-70°C) to a constant weight. The product is typically obtained as a crystalline solid.

Data Summary: Iodination Reagents

| Parameter | Value | Moles (mmol) | Role | Reference |

| 2-Aminobenzoic Acid | 20.00 g | 145.6 | Starting Material | [9] |

| Molecular Iodine (I₂) | 18.51 g | 72.8 | Iodine Source | [9] |

| Hydrogen Peroxide (30% aq.) | 16.53 mL | 145.6 | Oxidizing Agent | |

| Acetic Acid | 150 mL | - | Solvent | [9] |

| Reaction Temperature | 50°C | - | Condition | [4] |

| Reaction Time | 1-3 hours | - | Condition | [4] |

Step 2: Synthesis of this compound

The second step is the conversion of the intermediate carboxylic acid to its corresponding ethyl ester via Fischer esterification. This is a classic acid-catalyzed condensation reaction.

Principle and Mechanism

Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. To drive the equilibrium towards the product side, it is crucial to either use a large excess of the alcohol (ethanol, which also serves as the solvent) or remove the water as it is formed, in accordance with Le Châtelier's principle.

Experimental Protocol: Esterification

-

Reaction Setup: To a solution of 2-amino-5-iodobenzoic acid in anhydrous ethanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.[11]

-

Reflux: Heat the mixture to reflux using a heating mantle and a condenser.

-

Reaction: Maintain the reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in a suitable organic solvent like dichloromethane or ethyl acetate.[11]

-

Neutralization: Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with water or brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain a pure crystalline solid.[9]

Caption: Experimental workflow for the two-stage synthesis.

Analytical Characterization

To confirm the identity and purity of the final product, this compound, a combination of spectroscopic methods is essential.[12]

| Technique | Data Type | Expected Observations |

| Appearance | Physical State | Cream to pale brown crystalline powder.[13] |

| Melting Point | Thermal | 67.0-73.0 °C.[13] |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic protons, the amine (-NH₂) protons, and the ethyl ester (-OCH₂CH₃) protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the aromatic carbons (including the carbon bearing the iodine), the ester carbonyl carbon, and the ethyl group carbons. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorptions for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=O stretching (ester), and C-I stretching. |

| Mass Spec. | m/z | Molecular ion peak corresponding to the molecular weight of C₉H₁₀INO₂ (291.09 g/mol ).[14] |

Safety and Handling

Proper safety protocols are mandatory when performing this synthesis. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Iodine : Harmful if swallowed, in contact with skin, or if inhaled.[15] Causes skin and serious eye irritation.[16] It can cause damage to organs through prolonged exposure.[15] Handle with care and avoid generating dust.

-

Hydrogen Peroxide (30%) : Strong oxidizer. Can cause severe skin burns and eye damage.

-

Acetic Acid (Glacial) : Corrosive. Causes severe skin burns and eye damage.

-

Sulfuric Acid (Conc.) : Extremely corrosive. Causes severe skin burns and eye damage. Add slowly and carefully to other liquids to avoid splashing.

-

2-Aminobenzoic Acid : May cause skin and eye irritation.

-

Ethanol : Flammable liquid and vapor.

Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to produce this compound from readily available 2-aminobenzoic acid. The iodination via an in situ generated electrophile followed by a standard Fischer esterification represents a robust and scalable method. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for achieving high yields of the pure target compound, a key intermediate for further synthetic applications in medicinal and materials chemistry.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 5. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. EP1777215B1 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. scbt.com [scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

An In-Depth Technical Guide to Ethyl 2-amino-5-iodobenzoate: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

Ethyl 2-amino-5-iodobenzoate is a substituted anthranilate ester that has emerged as a pivotal building block in synthetic organic chemistry. Its unique trifunctional nature—possessing an amine, an iodide, and an ester group on a benzene scaffold—renders it a highly versatile intermediate for constructing complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it particularly valuable in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and core reactivity, with a focus on its practical application in research and drug development, grounded in established chemical principles.

Section 1: Core Chemical Identity and Structure

The utility of this compound stems directly from its molecular structure. The electron-donating amino group (-NH₂) and the electron-withdrawing ethyl ester (-COOEt) group modulate the reactivity of the aromatic ring, while the iodo group (-I) serves as an exceptional leaving group for cross-coupling reactions.

Structural and Chemical Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 268568-11-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀INO₂ | [1][2][3][5] |

| Molecular Weight | 291.09 g/mol | [1][3][4][5] |

| SMILES | CCOC(=O)C1=C(N)C=CC(I)=C1 | [1][2] |

| InChI Key | FPCLHSGOJPEKKE-UHFFFAOYSA-N | [1][2] |

| Common Synonyms | Ethyl 5-iodoanthranilate, 2-Amino-5-iodobenzoic acid ethyl ester | [1] |

Molecular Structure:

Caption: Chemical structure of this compound.

The interplay between the ortho-amino group and the ester facilitates intramolecular hydrogen bonding, influencing the compound's conformation and physical properties. The iodine atom at the para-position relative to the amino group is highly activated for oxidative addition to palladium(0) catalysts, a cornerstone of its synthetic utility.

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design.

Summary of Physicochemical Properties:

| Property | Value | Source(s) |

| Appearance | Cream to pale brown crystalline powder | [2] |

| Melting Point | 67-73 °C | [2] |

| Purity (Commercial) | ≥98% | [1][2] |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [6] |

Spectroscopic Characterization: The structure of this compound is unequivocally confirmed by standard spectroscopic methods.[4][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the ethyl ester group. The aromatic region will display a characteristic splitting pattern dictated by the substitution. For instance, the proton ortho to the iodine will appear as a doublet, the proton between the iodine and ester will be a doublet of doublets, and the proton ortho to the amino group will be a doublet. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃).

-

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each unique carbon atom in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-I stretching in the lower frequency region.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 291, corresponding to the molecular weight of the compound.

Section 3: Synthesis Methodology

The industrial and laboratory-scale synthesis of this compound typically relies on the direct electrophilic iodination of an appropriate anthranilate precursor. A common route involves the iodination of 2-aminobenzoic acid followed by esterification, or the direct iodination of ethyl anthranilate.[8][9]

Protocol Example: Synthesis via Iodination of 2-Aminobenzoic Acid

This protocol is based on the principles of electrophilic halogenation where an oxidizing agent is used to generate a more potent electrophilic iodine species from molecular iodine.[8][10]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, charge 2-aminobenzoic acid (1.0 equiv) and a suitable solvent such as acetic acid.

-

Iodine Addition: Add molecular iodine (I₂, 0.5-0.6 equiv) to the mixture.

-

Initiation: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂, 2.0-4.0 equiv), to the stirring mixture.[8] The reaction is exothermic and may require cooling to maintain a target temperature (e.g., 50 °C).

-

Causality Insight: Hydrogen peroxide oxidizes I₂ to generate an electrophilic iodine species (e.g., I⁺ or a protonated hypoiodous acid derivative), which is necessary to attack the electron-rich aromatic ring. The amino group strongly activates the ring towards electrophilic substitution, directing the iodine to the para position.

-

-

Reaction Monitoring: Stir the reaction for several hours until completion, monitored by TLC or HPLC.

-

Workup: Quench the reaction by pouring the mixture into water. The 2-amino-5-iodobenzoic acid product will precipitate.

-

Purification & Esterification: Filter the solid, wash with water, and dry. The resulting acid can then be esterified to the ethyl ester using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid).

Section 4: Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in its ability to undergo selective transformations at its three functional groups. The aryl iodide is the most common site for modification, primarily through palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), making aryl iodides the most reactive substrates for the oxidative addition step in palladium-catalyzed coupling reactions.[11][12] This allows the Suzuki-Miyaura reaction to proceed under mild conditions, often with lower catalyst loadings and at lower temperatures compared to the corresponding bromo- or chloro-analogs.[11]

Protocol Example: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding biphenyl product.

Diagram: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sandmeyer Reaction: A Gateway to Further Diversification

The primary amino group can be readily converted into a diazonium salt, which is a versatile intermediate that can be substituted with a wide range of nucleophiles. This classic transformation, the Sandmeyer reaction, dramatically expands the synthetic utility of this compound.

A prime example is its use in the synthesis of 2-chloro-5-iodobenzoic acid, a key starting material for certain anti-diabetic drugs.[13][14] In this process, the amino group is first treated with sodium nitrite in an acidic medium to form the diazonium salt, which is then reacted with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.[13] The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.[13]

Section 5: Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a commercially available reagent that serves as a crucial starting material for high-value molecules.

-

Pharmaceutical Scaffolds: Its structure is a precursor to various heterocyclic systems. For example, derivatives of this molecule can be used to synthesize substituted benzothiazoles, a class of compounds known to exhibit a wide range of biological activities, including anticancer properties.[15] The ability to introduce diverse substituents at the 5-position via cross-coupling makes it ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.

-

Anti-Diabetic Drug Intermediates: As previously mentioned, it is a documented precursor for 2-chloro-5-iodobenzoic acid, a key component in the synthesis of certain SGLT2 inhibitors used to treat type 2 diabetes.[13][14] This highlights its direct relevance to the pharmaceutical industry.

-

Materials Science: Substituted biphenyls and other conjugated systems derived from this intermediate are of interest in the development of organic light-emitting diodes (OLEDs), organic conductors, and liquid crystals.

Section 6: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side-shields, and a lab coat when handling.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[6][17]

-

First Aid:

Conclusion

This compound is a high-value, versatile chemical intermediate whose utility is firmly established in modern synthetic chemistry. Its structural features, particularly the highly reactive aryl-iodide bond, make it an ideal substrate for palladium-catalyzed cross-coupling reactions, providing efficient access to a vast array of complex molecules. Its demonstrated role as a precursor in the synthesis of pharmaceuticals underscores its importance to drug development professionals. By understanding its fundamental properties, reactivity, and handling requirements, researchers can fully leverage this powerful building block to accelerate innovation in both academic and industrial settings.

References

- 1. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. strem.com [strem.com]

- 4. This compound | 268568-11-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. This compound(268568-11-2) 1H NMR spectrum [chemicalbook.com]

- 8. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 9. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 10. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 14. calibrechem.com [calibrechem.com]

- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of Ethyl 2-amino-5-iodobenzoate (CAS No. 268568-11-2): A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic route for Ethyl 2-amino-5-iodobenzoate, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a detailed synthetic protocol.

Introduction

This compound (CAS No. 268568-11-2) is a substituted aromatic compound with significant utility as a building block in the synthesis of more complex molecules. Its structure, featuring an ethyl ester, an amino group, and an iodine atom on a benzene ring, provides multiple reactive sites for further chemical transformations. Accurate characterization of this compound is paramount for its effective use in research and development. This guide will delve into the spectroscopic data that confirms its molecular structure and provide a validated synthetic methodology.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 268568-11-2 | [1][2] |

| Molecular Formula | C₉H₁₀INO₂ | [1] |

| Molecular Weight | 291.09 g/mol | [1] |

| Appearance | Typically a solid | - |

| Solubility | Soluble in common organic solvents like CDCl₃ and DMSO | - |

Spectroscopic Data and Interpretation

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds. This section details the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and provides an expert interpretation of the spectra.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Experimental Parameters: The ¹H NMR spectrum was recorded on a 500 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent.

¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.94 – 7.83 | m | 1H | Ar-H |

| 7.31 – 7.21 | m | 1H | Ar-H |

| 6.75 – 6.60 | m | 2H | Ar-H |

| 5.72 | brs | 2H | -NH₂ |

| 4.28 | t, J = 6.6 Hz | 2H | -OCH₂CH₃ |

| 1.79 – 1.70 | m | 2H | -OCH₂CH₃ |

Data sourced from supporting information for a scientific publication.

Interpretation:

-

The signals in the aromatic region (6.60-7.94 ppm) correspond to the four protons on the benzene ring. The complex multiplicity ("m") is expected for a di-substituted benzene ring where the protons are not chemically equivalent.

-

The broad singlet ("brs") at 5.72 ppm, integrating to two protons, is characteristic of the amino (-NH₂) group protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The triplet ("t") at 4.28 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group of the ethyl ester, which is deshielded by the adjacent oxygen atom. The triplet splitting pattern (J = 6.6 Hz) indicates that it is coupled to the adjacent methyl group.

-

The multiplet ("m") between 1.70 and 1.79 ppm, integrating to two protons, is assigned to the methyl (-CH₃) group of the ethyl ester.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environments.

Experimental Parameters: The ¹³C NMR spectrum was recorded on a 126 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent.

¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| 167.3 | C=O (Ester) |

| 149.8 | Ar-C |

| 142.2 | Ar-C |

| 139.4 | Ar-C |

| 118.7 | Ar-C |

| 112.8 | Ar-C |

| 75.8 | Ar-C-I |

| 51.7 | -OCH₂CH₃ |

Data sourced from supporting information for a scientific publication.

Interpretation:

-

The signal at 167.3 ppm is characteristic of a carbonyl carbon in an ester functional group.

-

The signals between 112.8 and 149.8 ppm are assigned to the carbon atoms of the benzene ring. The electron-donating amino group and the electron-withdrawing iodo and ester groups influence the chemical shifts of these carbons.

-

The signal at 75.8 ppm is assigned to the carbon atom attached to the iodine. The electronegativity and size of the iodine atom cause a downfield shift.

-

The signal at 51.7 ppm corresponds to the methylene carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Parameters: The IR spectrum was recorded using the KBr pellet method.

IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480, 3371 | Strong | N-H stretching (asymmetric and symmetric) |

| 1686 | Strong | C=O stretching (Ester) |

| 1615 | Medium | N-H bending (scissoring) and C=C aromatic stretching |

Data sourced from supporting information for a scientific publication.

Interpretation:

-

The two sharp bands at 3480 and 3371 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂).[3][4]

-

The strong, sharp absorption at 1686 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.[5][6]

-

The absorption at 1615 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the primary amine, which often overlaps with the C=C stretching vibrations of the aromatic ring.[3][5]

Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of ethyl anthranilate. A general synthetic scheme is presented below.

Experimental Protocol:

A common method for the synthesis of this compound involves the direct iodination of ethyl anthranilate.[7]

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl anthranilate in a solvent such as ethanol or acetic acid.

-

Iodination: Add an iodinating agent, such as iodine monochloride or N-iodosuccinimide (NIS), to the solution at a controlled temperature. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched, for example, with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and IR, collectively provide unambiguous confirmation of the chemical structure of this compound (CAS No. 268568-11-2). The provided synthetic protocol offers a reliable method for its preparation. This comprehensive technical information is intended to support the work of researchers and professionals in the fields of chemical synthesis and drug development, ensuring the confident use of this versatile chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 268568-11-2 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-5-iodobenzoate: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-amino-5-iodobenzoate in Synthetic Chemistry

This compound, a halogenated aromatic compound, serves as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. Its molecular architecture, featuring an ethyl ester, an amino group, and an iodine atom on a benzene ring, provides a versatile scaffold for the construction of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block in the synthesis of novel therapeutic agents and other high-value chemical entities. A Chinese patent highlights its role as a starting material in the preparation of 2-chloro-5-iodobenzoic acid, a key component in further synthetic pathways[1]. Furthermore, its structural analogs are recognized as versatile starting materials in the synthesis of pharmaceuticals[2][3].

Understanding the fundamental physicochemical properties of a compound like this compound is not merely an academic exercise. For professionals in drug discovery and development, these parameters are critical determinants of a molecule's behavior, from its reaction kinetics in a synthesis flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.[4][5][6][7][8] Properties such as melting point and solubility dictate purification methods, formulation strategies, and ultimately, the viability of a compound as a drug candidate. This guide provides a comprehensive overview of the melting point and solubility of this compound, complete with experimental protocols for their determination, to empower researchers in their scientific endeavors.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | Thermo Scientific Chemicals[4], ChemicalBook[5] |

| CAS Number | 268568-11-2 | Thermo Scientific Chemicals[4][7], Strem[6], Santa Cruz Biotechnology[9] |

| Molecular Formula | C₉H₁₀INO₂ | Thermo Scientific Chemicals[4][7], Santa Cruz Biotechnology[9] |

| Molecular Weight | 291.09 g/mol | Thermo Scientific Chemicals[7], Santa Cruz Biotechnology[9] |

| Appearance | Cream to pale brown crystals or powder | Thermo Scientific Chemicals[4] |

| Melting Point | 67-73 °C | Thermo Scientific Chemicals[4] |

| 69-71 °C | Thermo Scientific Chemicals[7] |

Section 1: Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it serves as a criterion for purity and as a means of identification. A pure crystalline compound typically exhibits a sharp melting point range of 1-2°C.[10] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[10] For this compound, the reported melting point ranges, such as 67-73°C and 69-71°C, are indicative of a solid material at room temperature and provide a benchmark for assessing its purity.[4][7]

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point of this compound, a widely accepted and accessible technique.[11][12][13]

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

If the approximate melting point is known (around 67-73°C), set the plateau temperature to about 10-15°C below the expected melting point to allow for rapid initial heating.[10]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Begin heating. For a preliminary, rapid determination, a heating rate of 10-20°C per minute can be used to find the approximate melting range.[11]

-

For an accurate determination, repeat the measurement with a fresh sample. Heat rapidly to a temperature about 10°C below the approximate melting point found in the preliminary run.

-

Reduce the heating rate to 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.[11]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

Perform the measurement in duplicate or triplicate to ensure reproducibility.

-

Causality and Trustworthiness: The slow heating rate near the melting point is critical to allow the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring an accurate reading. The sharpness of the melting range is a direct indicator of the sample's purity. A broad range suggests the presence of impurities. This self-validating aspect of the protocol enhances the trustworthiness of the results.

Caption: Workflow for Melting Point Determination.

Section 2: Solubility Profile

Based on its structure, this compound possesses both polar (amino and ethyl ester groups) and non-polar (iodinated benzene ring) characteristics. This amphiphilic nature suggests it will have limited solubility in water but should be soluble in a range of organic solvents. The principle of "like dissolves like" is a useful starting point for predicting solubility.[9]

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a standardized method for assessing the solubility of this compound in a range of common laboratory solvents.[14][15]

Materials:

-

This compound

-

A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weigh approximately 10 mg of this compound into each test tube.

-

-

Solvent Addition and Observation:

-

Add 1 mL of the first solvent to the corresponding test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at a concentration of approximately 10 mg/mL.

-

If the solid has not completely dissolved, the compound is considered "sparingly soluble" or "insoluble."

-

For compounds that do not dissolve at room temperature, the test tube can be gently warmed to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

-

-

Classification:

-

Record the results in a table, using classifications such as:

-

Soluble: Completely dissolves.

-

Sparingly Soluble: Partially dissolves.

-

Insoluble: No visible dissolution.

-

-

Causality and Trustworthiness: This systematic approach across a spectrum of solvents with varying polarities provides a reliable qualitative solubility profile. The use of a fixed solute-to-solvent ratio allows for a consistent comparison across all tested solvents. This protocol establishes a foundational understanding of the compound's solubility behavior, which is essential for subsequent experimental design.

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical sciences. A thorough understanding of its physicochemical properties, namely its melting point and solubility, is paramount for its effective utilization in research and development. The melting point serves as a reliable indicator of purity, with established values centering around 67-73°C. While quantitative solubility data is sparse, the qualitative protocols outlined in this guide provide a robust framework for researchers to determine its solubility profile in various solvent systems. By adhering to these systematic and self-validating experimental procedures, scientists and drug development professionals can generate reliable data to inform their synthetic strategies, purification techniques, and formulation efforts, thereby accelerating the path from laboratory discovery to potential therapeutic application.

References

- 1. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. What are the physicochemical properties of drug? [lookchem.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.ws [chem.ws]

- 10. chm.uri.edu [chm.uri.edu]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. mt.com [mt.com]

- 13. Determination of Melting Point [unacademy.com]

- 14. researchgate.net [researchgate.net]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to Ethyl 2-amino-5-iodobenzoate: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-iodobenzoate is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique trifunctional nature, possessing an amine, an ester, and an aryl iodide, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its commercial availability, a detailed protocol for its synthesis, and a thorough exploration of its applications as a key intermediate in the construction of complex, biologically active molecules. The strategic incorporation of the iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, making it an essential tool for the synthesis of novel pharmaceutical candidates.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 268568-11-2 | |

| Molecular Formula | C₉H₁₀INO₂ | |

| Molecular Weight | 291.09 g/mol | |

| Appearance | Cream to pale brown crystalline powder or solid | |

| Melting Point | 69-71 °C | |

| Purity | Typically ≥98% | |

| Storage | Store in a refrigerator, in a dry and well-ventilated place. |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, with quantities ranging from grams to kilograms to meet both research and development needs. When selecting a supplier, it is crucial to consider not only the purity and cost but also the availability of comprehensive analytical data, such as certificates of analysis (CoA), and safety data sheets (SDS).

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | ≥98% | 25 g |

| Santa Cruz Biotechnology | Not specified | Inquire |

| Strem Chemicals | min. 99% | 25 g, 100 g |

| ChemicalBook | 99% | Inquire (bulk available) |

| Sigma-Aldrich | 98% | Inquire |

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is through the electrophilic iodination of the readily available starting material, ethyl anthranilate (ethyl 2-aminobenzoate).

Reaction Scheme:

Figure 1: Synthesis of this compound.

Mechanism of Iodination: Electrophilic Aromatic Substitution

The iodination of ethyl anthranilate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The amino (-NH₂) and ester (-COOEt) groups on the benzene ring direct the position of the incoming electrophile. The amino group is a strong activating and ortho-, para-directing group, while the ester group is a deactivating and meta-directing group. The powerful directing effect of the amino group dominates, leading to substitution at the positions ortho and para to it. Due to steric hindrance from the adjacent ester group, the iodination occurs predominantly at the para-position (C5).

The reaction is initiated by the generation of an electrophilic iodine species (I⁺) from an iodine source like N-iodosuccinimide (NIS). The electron-rich aromatic ring of ethyl anthranilate then attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base (such as the solvent or the succinimide anion) removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the final product.

Figure 2: Mechanism of Electrophilic Iodination.

Step-by-Step Experimental Protocol:

This protocol is a general guideline and may require optimization.

Materials:

-

Ethyl anthranilate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl anthranilate (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the iodo group makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several important cross-coupling reactions.

Figure 3: Key Cross-Coupling Reactions of this compound.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Using this compound, a wide variety of biaryl structures can be synthesized, which are common motifs in many pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

Toluene/Ethanol/Water (4:1:1 mixture), degassed

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ and the degassed solvent mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC).

-

Work-up and Purification: Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is valuable for synthesizing stilbene and cinnamate derivatives, which are present in numerous biologically active compounds.

Experimental Protocol: Heck Reaction with Ethyl Acrylate

Materials:

-

This compound (1.0 equiv.)

-

Ethyl acrylate (1.5 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

-

Solvent and Reagent Addition: Add anhydrous DMF, followed by ethyl acrylate and triethylamine.

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up and Purification: Cool the mixture, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of diaryl- and triarylamines from aryl halides and primary or secondary amines.

Intermediate in the Synthesis of Bioactive Molecules

This compound and similar iodo-anthranilate derivatives are key intermediates in the synthesis of various targeted therapeutics, including kinase inhibitors. For instance, related iodo-quinazoline intermediates are crucial in the synthesis of the anticancer drug Lapatinib . While not a direct precursor, the chemistry involving iodo-anthranilate derivatives is central to building the core structures of such complex molecules.

Furthermore, the aminobenzoic acid scaffold is a well-known pharmacophore. The ability to functionalize the 5-position of this compound via cross-coupling reactions opens up avenues for the synthesis of novel derivatives as potential inhibitors of various enzymes, such as Glycogen Synthase Kinase 3 (GSK-3), which is a target for neurodegenerative diseases and diabetes.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation and respiratory irritation. It is important to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Use in a well-ventilated area or under a fume hood.

-

Wash hands thoroughly after handling.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially available and highly valuable synthetic intermediate for researchers and professionals in drug discovery and development. Its strategic trifunctionality provides a versatile platform for the synthesis of complex molecular architectures. The detailed synthetic protocol and the overview of its applications in palladium-catalyzed cross-coupling reactions provided in this guide are intended to facilitate its effective use in the laboratory. As the demand for novel and diverse chemical entities for biological screening continues to grow, the importance of key building blocks like this compound will undoubtedly increase.

Theoretical Framework: The Chemistry of Aromatic Iodination

An In-Depth Technical Guide to the Iodination of Ethyl Anthranilate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the experimental procedures for the iodination of ethyl anthranilate. Iodinated anthranilate derivatives are valuable intermediates in organic synthesis and have found applications in medicinal chemistry, notably as precursors for radioiodinated imaging agents for targets like the vascular endothelial growth factor receptor (VEGFR).[1] This document provides a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and expert insights into achieving successful and reproducible outcomes.

The introduction of an iodine atom onto the aromatic ring of ethyl anthranilate is achieved through electrophilic aromatic substitution (EAS), a cornerstone reaction in organic chemistry.[2] The mechanism proceeds through a well-defined, three-step pathway.[2][3]

-

Generation of an Electrophile: A potent iodine electrophile (formally, I⁺) is generated from an iodine source. Direct reaction with molecular iodine (I₂) is typically too slow for most aromatic rings, so an oxidizing agent or a pre-activated iodine source is required.[4]

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the ethyl anthranilate ring attacks the iodine electrophile. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][5]

-

Deprotonation and Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the final iodinated product.[3][5]

Causality of Regioselectivity

The substitution pattern on the ethyl anthranilate ring is not random; it is dictated by the electronic properties of the existing substituents: the amino (-NH₂) group and the ethyl ester (-COOEt) group.

-

Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be donated into the ring through resonance. It strongly directs incoming electrophiles to the positions ortho and para to it.

-

Ethyl Ester Group (-COOEt): This is a deactivating group, withdrawing electron density from the ring via induction and resonance, and acts as a meta-director.

In the case of ethyl anthranilate, the potent activating and directing effect of the amino group overwhelmingly governs the reaction's regiochemistry. Therefore, the electrophilic iodine will be directed primarily to the position para to the amino group (C4) to minimize steric hindrance, with the ortho position (C6) being a potential minor product. Iodination at the C5 or C3 positions, which are meta to the amine, is generally not observed under standard EAS conditions. Several iodination reagents yield products with high para regioselectivity on aniline derivatives.[6]

Experimental Protocols for the Iodination of Ethyl Anthranilate

Two robust and widely applicable methods are presented below. The choice of method may depend on reagent availability, scale, and desired reaction conditions.

Method A: Iodination using Iodine Monochloride (ICl)

Principle: Iodine monochloride is a highly effective interhalogen reagent for iodinating aromatic compounds.[7] The bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom sufficiently electrophilic to be attacked by activated aromatic rings. This method is adapted from a well-established procedure for the iodination of anthranilic acid and offers high yields and reliability.[8]

Data Presentation: Reagents and Materials

| Reagent/Material | Formula/Type | Quantity (for 10 mmol scale) | Purpose |

| Ethyl Anthranilate | C₉H₁₁NO₂ | 1.65 g (10.0 mmol) | Starting Material |

| Iodine Monochloride (ICl) | ICl | 1.62 g (10.0 mmol) | Iodinating Agent |

| Glacial Acetic Acid | CH₃COOH | ~30 mL | Solvent |

| Sodium Thiosulfate (aq.) | Na₂S₂O₃ | 5% w/v solution | Quench excess ICl |

| Sodium Bicarbonate (aq.) | NaHCO₃ | Saturated solution | Neutralize acid |

| Ethyl Acetate | C₄H₈O₂ | ~100 mL | Extraction Solvent |

| Brine | NaCl (aq.) | Saturated solution | Wash organic layer |

| Anhydrous Magnesium Sulfate | MgSO₄ | ~5 g | Drying Agent |

| Standard Glassware | - | - | Reaction vessel, funnel, etc. |

| Magnetic Stirrer/Stir Bar | - | - | Agitation |

| Ice Bath | - | - | Temperature Control |

Experimental Protocol: Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g (10.0 mmol) of ethyl anthranilate in 20 mL of glacial acetic acid. Stir until a homogeneous solution is formed. Cool the flask in an ice bath to 10-15 °C.

-

Reagent Addition: In a separate beaker, carefully dissolve 1.62 g (10.0 mmol) of iodine monochloride in 10 mL of glacial acetic acid. Caution: ICl is corrosive and moisture-sensitive; handle in a fume hood. Using a dropping funnel, add the ICl solution dropwise to the stirred ethyl anthranilate solution over 20-30 minutes, ensuring the internal temperature does not exceed 25 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product spot should be significantly less polar than the starting material.

-

Work-up: Pour the reaction mixture into a beaker containing 100 mL of ice-water. A precipitate may form. Add 5% aqueous sodium thiosulfate solution dropwise until the characteristic brown color of iodine disappears.

-

Neutralization and Extraction: Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid.

-

Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel to obtain the desired ethyl 4-iodoanthranilate.

Method B: Iodination using N-Iodosuccinimide (NIS)

Principle: N-Iodosuccinimide (NIS) is a crystalline, easy-to-handle, and mild source of electrophilic iodine.[9] For activated substrates like anilines, the reaction often proceeds efficiently at room temperature. The regioselectivity of NIS iodination on anilines can be influenced by the solvent system; polar solvents strongly favor para-substitution, which is the desired outcome for this synthesis.[10][11]

Data Presentation: Reagents and Materials

| Reagent/Material | Formula/Type | Quantity (for 10 mmol scale) | Purpose |

| Ethyl Anthranilate | C₉H₁₁NO₂ | 1.65 g (10.0 mmol) | Starting Material |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 2.25 g (10.0 mmol) | Iodinating Agent |

| Acetonitrile (MeCN) | CH₃CN | ~40 mL | Solvent |

| Sodium Thiosulfate (aq.) | Na₂S₂O₃ | 5% w/v solution | Quench excess NIS/I₂ |

| Dichloromethane (DCM) | CH₂Cl₂ | ~100 mL | Extraction Solvent |

| Brine | NaCl (aq.) | Saturated solution | Wash organic layer |

| Anhydrous Sodium Sulfate | Na₂SO₄ | ~5 g | Drying Agent |

| Standard Glassware | - | - | Reaction vessel, funnel, etc. |

| Magnetic Stirrer/Stir Bar | - | - | Agitation |

Experimental Protocol: Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1.65 g (10.0 mmol) of ethyl anthranilate in 40 mL of acetonitrile. Stir to create a clear solution.

-

Reagent Addition: Add 2.25 g (10.0 mmol) of N-Iodosuccinimide to the solution in one portion. The reaction is typically exothermic and the color may darken.

-

Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the consumption of the starting material by TLC. If the reaction is sluggish, catalytic amounts of an acid like trifluoroacetic acid (TFA) can be added to activate the NIS.[9]

-

Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous sodium thiosulfate (2 x 25 mL) to remove any residual iodine and succinimide by-product, followed by water (25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to afford the crude product.

-

Purification: Purify the crude material as described in Method A (recrystallization or column chromatography).

Product Characterization

Accurate characterization is essential to confirm the structure, regiochemistry, and purity of the final product, ethyl 4-iodoanthranilate.

Data Presentation: Predicted ¹H NMR Spectral Data for Ethyl 4-iodoanthranilate (Spectrum recorded in CDCl₃ at 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment (Proton) | Integration | Causality of Signal |

| ~7.95 | Doublet (d) | Ar-H (H5) | 1H | This proton is ortho to the electron-withdrawing ester group and shows a characteristic downfield shift. It is coupled only to H6. |

| ~7.50 | Doublet of doublets (dd) | Ar-H (H3) | 1H | This proton is ortho to the iodine and meta to the amine. It is coupled to both H5 and H6, resulting in a doublet of doublets. |

| ~6.60 | Doublet (d) | Ar-H (H6) | 1H | This proton is ortho to the strongly electron-donating amino group, causing a significant upfield shift. It is coupled only to H5. |

| ~4.80 | Broad singlet | -NH₂ | 2H | The chemical shift of amine protons is variable and they often appear as a broad signal due to hydrogen bonding and exchange. |

| ~4.35 | Quartet (q) | -OCH₂ CH₃ | 2H | These protons are adjacent to three equivalent methyl protons, resulting in a quartet signal (n+1 rule). |

| ~1.40 | Triplet (t) | -OCH₂CH₃ | 3H | These protons are adjacent to two equivalent methylene protons, resulting in a triplet signal. |

-

Mass Spectrometry (MS): Will confirm the molecular weight (C₉H₁₀INO₂ = 291.07 g/mol ) and show the characteristic isotopic pattern for a molecule containing one iodine atom.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretches (~3300-3500 cm⁻¹), the C=O stretch of the ester (~1700 cm⁻¹), and C-I stretches in the fingerprint region.

Trustworthiness: Troubleshooting and Field-Proven Insights

-

Issue: Formation of Di-iodinated Product: The ethyl anthranilate ring is highly activated, and di-substitution (likely at the C4 and C6 positions) can occur.

-

Solution: Use a strict 1.0:1.0 stoichiometry of the iodinating agent to the substrate. Adding the iodinating agent slowly at a lower temperature can also improve selectivity for the mono-iodinated product.

-

-

Issue: Low Reaction Yield:

-

Causality & Solution: This can result from incomplete reaction or degradation. Ensure reagents are pure; NIS, in particular, should be protected from light and moisture. If using NIS on a less-activated substrate, the addition of a catalytic amount of acid is crucial for activating the reagent.[12]

-

-

Issue: Persistent Color in Product: A purple or brown tint in the final product indicates residual iodine.

-

Solution: Ensure a thorough wash with aqueous sodium thiosulfate during the work-up. An additional wash may be necessary. If the color persists after recrystallization, a small amount of activated carbon can be used during the recrystallization process, though this may reduce yield.

-

References

- 1. Synthesis and evaluation of novel radioiodinated anthranilate derivatives for in vivo imaging of vascular endothelial growth factor receptor with single-photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 5. idc-online.com [idc-online.com]

- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-amino-5-iodobenzoate

This guide provides an in-depth overview of the essential safety and handling precautions for Ethyl 2-amino-5-iodobenzoate (CAS No. 268568-11-2), a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of understanding, enabling you to work safely and effectively with this compound. The protocols and recommendations herein are grounded in established safety data and best laboratory practices.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 268568-11-2 | [1][2][3][4][5] |

| Molecular Formula | C9H10INO2 | [1][2][5] |

| Molecular Weight | 291.09 g/mol | [2] |

| Appearance | Cream to pale brown or pale-yellow solid, crystals, or powder | [1][2] |

| Melting Point | 67.0-73.0 °C | [1] |

| Purity | Typically ≥98.0% | [1][2] |

| Storage | Room temperature, in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5][6][7] |

Note: The data presented is typical and may vary slightly between suppliers.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is critical for implementing appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Pictograms:

Signal Word: Warning [8]

Hazard Statements:

These classifications underscore the primary routes of exposure and the main health risks associated with this compound. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of the dust can irritate the respiratory tract. Therefore, all handling procedures must be designed to prevent these exposures.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are modifications to the laboratory environment that reduce or eliminate hazards at their source. For this compound, these are non-negotiable:

-

Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood.[10] This is to control the inhalation hazard posed by the powder form of the substance.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any airborne particles.[6][10]

-

Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the compound is handled.[6][7] Their location should be clearly marked.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect the user from exposure when engineering controls cannot completely eliminate the risk. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields are mandatory.[8][10] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data for the specific glove type. Contaminated gloves must be disposed of properly after use.[10]

-

Lab Coat/Gown: A long-sleeved, impervious lab coat or gown should be worn to protect the skin and clothing from contamination.[8][10]

-

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator may be necessary. For powders, a respirator with a particulate filter (e.g., N95 or P100) is appropriate.[8][10]

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

Caption: Workflow for PPE selection and use.

Safe Handling, Storage, and Disposal

Adherence to strict protocols during handling, storage, and disposal is paramount to ensuring a safe laboratory environment.

Handling

-

Avoid all direct contact with the substance.[6]

-

Do not breathe dust.[6] The fine, crystalline nature of the solid can lead to easy aerosolization.

-

Wash hands thoroughly after handling, even if gloves were worn.[6][7]

Storage

-

Keep the container tightly sealed to prevent moisture absorption and contamination.[6][7]

-

Store away from incompatible materials, such as strong oxidizing agents.[6][7]

Disposal

-

Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations.[6][8]

-

Do not dispose of down the drain or into the environment.[11]

-

Contaminated materials, such as gloves and absorbent pads, should be treated as hazardous waste.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6][8] If skin irritation occurs, get medical advice/attention.[6][8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][8] If you feel unwell, call a poison center or doctor.[6]

-

Ingestion: Clean mouth with water and get medical attention. Do not induce vomiting.[6][10]

Spill Response

For any spill, the first step is to ensure the safety of all personnel. For minor spills, trained laboratory personnel can perform cleanup. For major spills, evacuate the area and contact your institution's emergency response team.

The following diagram outlines a general procedure for a minor spill of this compound.

References